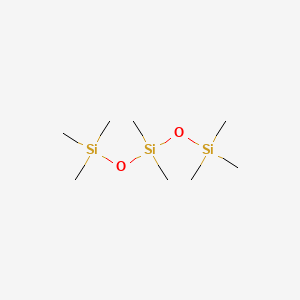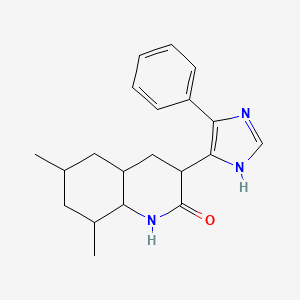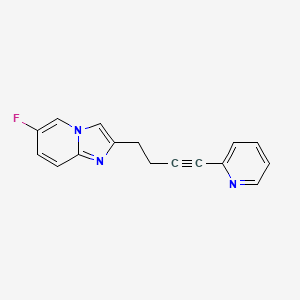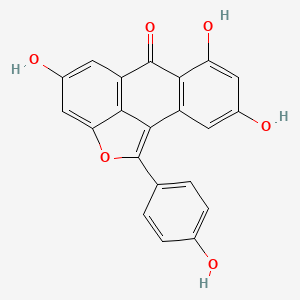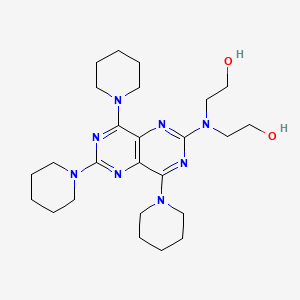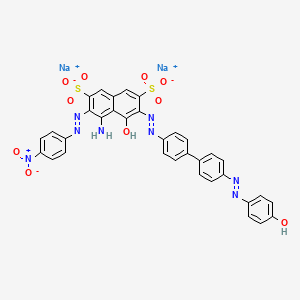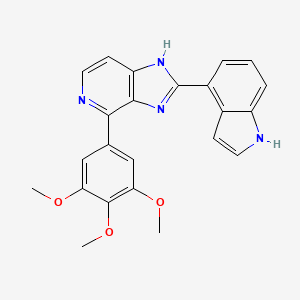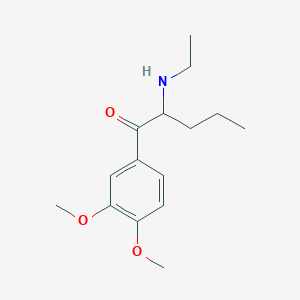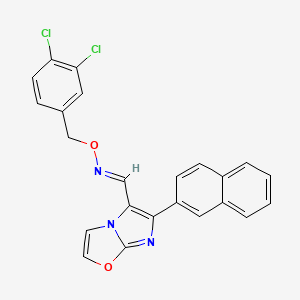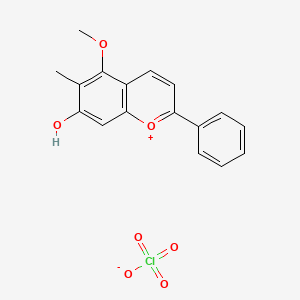
Perclorato de dracorhodina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dracorhodin perchlorate is a natural product extracted from a traditional medicine known as Dragon’s blood . It is the stable state of dracorhodin and is the main active component in Dracaena Draconis . It has been found to inhibit cell proliferation and induce cell cycle arrest and apoptosis .
Synthesis Analysis
The fluorescence-labeled dracorhodin perchlorate inflammation-targeting and non-targeting emulsion gel were synthesized following the preparation process of dracorhodin perchlorate emulsion gel after adding 100 μL of 0.5% coumarin 6 solution .Molecular Structure Analysis
The molecular structure of Dracorhodin perchlorate can be found in various scientific databases .Chemical Reactions Analysis
Dracorhodin perchlorate has been found to promote cell migration in HaCaT keratinocytes, which mimics the migration of keratinocytes toward wound margins in vitro .Physical and Chemical Properties Analysis
Dracorhodin perchlorate is a primary reference substance with assigned absolute purity .Aplicaciones Científicas De Investigación
Cicatrización de Heridas
Se ha encontrado que el Perclorato de dracorhodina tiene un efecto significativo en la reparación de heridas cutáneas en ratas {svg_1}. Se observó que la recuperación de la herida del grupo de gel de emulsión dirigida a la inflamación del this compound fue mejor que la del grupo de gel de emulsión no dirigida {svg_2}. El mecanismo podría estar relacionado con la promoción de la expresión de EGF y bFGF en los tejidos {svg_3}.
Inflamación Dirigida
El this compound se ha utilizado en geles de emulsión dirigidos a la inflamación {svg_4}. Estos geles tuvieron una mejor penetración transdérmica y menores potenciales en comparación con los geles de emulsión no dirigidos {svg_5}.
Tratamiento de Heridas Diabéticas
Se ha encontrado que el this compound mejora la cicatrización de heridas cutáneas en ratas diabéticas {svg_6}. Alivió el tiempo prolongado de infiltración de células inflamatorias y el aumento en la vía TLR4 y los factores inflamatorios causados por la diabetes {svg_7}.
Regulación de Citocinas Inflamatorias
El this compound regula la expresión de citocinas inflamatorias a través de la vía TLR4 {svg_8}. Promueve la cicatrización de heridas al aumentar la expresión de la proteína eNOS y el contenido de NO en la etapa posterior de la cicatrización de heridas {svg_9}.
Inhibición de la Osteoclastogénesis
Se ha encontrado que el this compound inhibe la diferenciación de osteoclastos {svg_10}. Sin embargo, el efecto del this compound sobre los trastornos esqueléticos aún no se comprende completamente {svg_11}.
Propiedades Anticancerígenas
Se ha encontrado que el this compound tiene propiedades anticancerígenas {svg_12}. Se ha observado que induce apoptosis en células cancerosas humanas {svg_13}.
Efectos Antimícrobicos
El this compound tiene efectos antimícrobicos {svg_14}. Se ha informado que reduce la producción de α-toxina por Staphylococcus aureus e inhibe la formación de biopelícula y factores de virulencia de Candida albicans {svg_15}.
8. Supresión de la Proliferación en Células Cancerosas Se ha encontrado que el this compound suprime la proliferación de la línea celular de cáncer de próstata humana PC-3 {svg_16}.
Mecanismo De Acción
Target of Action
Dracorhodin perchlorate primarily targets the fibroblasts and pancreatic β-cells . It inhibits cell growth and induces apoptosis in these cells in a dose- and time-dependent manner . It also targets the epidermis, dermis, and basal layer inflammatory cells in the context of wound healing .
Mode of Action
Dracorhodin perchlorate interacts with its targets by inhibiting cell proliferation and inducing cell cycle arrest and apoptosis . It also promotes the expression of Epidermal Growth Factor (EGF) and basic Fibroblast Growth Factor (bFGF) in tissues . These factors play a crucial role in cell growth, differentiation, and wound healing.
Biochemical Pathways
The compound interferes with endoplasmic reticulum stress and mitochondrial pathways . It enhances the activities of Erk1/2 , which in turn promotes Pdx1 expression and increases the ratio of Bcl2/Bax . Inhibition of the Erk1/2 pathway abolishes the dracorhodin perchlorate-induced expression of Pdx1 and suppression of apoptosis .
Pharmacokinetics
Inflammation-targeted emulsion gels containing dracorhodin perchlorate have been shown to have better transdermal penetration and lower potentials compared to non-targeted emulsion gels . This suggests that the formulation of the drug can significantly impact its bioavailability and efficacy.
Result of Action
The application of dracorhodin perchlorate results in significant improvements in wound healing . It reduces the number of inflammatory cells in the epidermis, dermis, and basal layer, and promotes the proliferation of granulation tissue . It also enhances the expression of EGF and bFGF, which are crucial for tissue repair .
Action Environment
The action of dracorhodin perchlorate can be influenced by the environment. For instance, inflammation-targeted emulsion gels have been shown to be more effective than non-targeted gels in the context of wound healing . This suggests that the presence of inflammation can enhance the drug’s efficacy. , indicating that the stability of the compound can be affected by environmental factors such as pH and temperature.
Safety and Hazards
Avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Análisis Bioquímico
Biochemical Properties
Dracorhodin perchlorate has been found to interact with various biomolecules, including enzymes and proteins, to exert its effects. It has been reported to inhibit the activation of PI3K/Akt and NF-κB, thereby decreasing the expression of the anti-apoptotic proteins, Bcl-2 and Bcl-XL .
Cellular Effects
Dracorhodin perchlorate has been shown to have significant effects on various types of cells. It inhibits cell proliferation and induces cell cycle arrest and apoptosis . It also significantly increased the protein expression levels of β‑catenin and activation of AKT, ERK and p38 in HaCaT cells .
Molecular Mechanism
The molecular mechanism of action of Dracorhodin perchlorate involves its interaction with various biomolecules. It inhibits the activation of PI3K/Akt and NF-κB, thereby decreasing the expression of the anti-apoptotic proteins, Bcl-2 and Bcl-XL . It also upregulates the expression of p53 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dracorhodin perchlorate have been observed to change over time. It has been reported to induce cellular and DNA morphological changes and decrease the viability of SGC-7901 cells .
Metabolic Pathways
The specific metabolic pathways that Dracorhodin perchlorate is involved in are not clear from the search results. It has been reported to affect the expression of various enzymes and proteins, suggesting that it may be involved in multiple metabolic pathways .
Propiedades
IUPAC Name |
5-methoxy-6-methyl-2-phenylchromenylium-7-ol;perchlorate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3.ClHO4/c1-11-14(18)10-16-13(17(11)19-2)8-9-15(20-16)12-6-4-3-5-7-12;2-1(3,4)5/h3-10H,1-2H3;(H,2,3,4,5) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTYZFUODYMZPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1O)[O+]=C(C=C2)C3=CC=CC=C3)OC.[O-]Cl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

